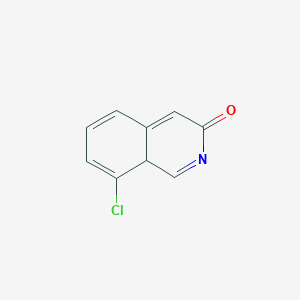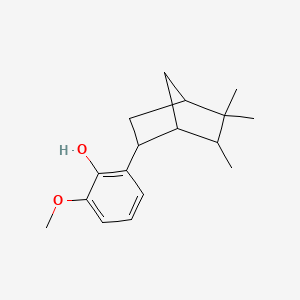
Phenol, 2-methoxy-6-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-methoxy-6-(5,5,6-trimethylbicyclo(221)hept-2-yl)- is a chemical compound with the molecular formula C17H24O2 It is known for its unique structure, which includes a phenol group substituted with a methoxy group and a bicyclic heptane derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-6-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with phenol and a suitable bicyclic heptane derivative.
Methoxylation: The phenol undergoes methoxylation to introduce the methoxy group at the 2-position.
Substitution Reaction: The bicyclic heptane derivative is then introduced through a substitution reaction at the 6-position of the phenol ring.
The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Phenol, 2-methoxy-6-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydroquinones.
Substitution: The methoxy and phenol groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Phenol, 2-methoxy-6-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as an antioxidant or anti-inflammatory agent.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of Phenol, 2-methoxy-6-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic and methoxy groups play a crucial role in its binding affinity and reactivity. The bicyclic heptane moiety contributes to its stability and unique chemical behavior.
類似化合物との比較
Similar Compounds
- Phenol, 2-methoxy-5-(5,6,6-trimethylbicyclo(2.2.1)hept-2-yl)-
- Phenol, 2-methoxy-4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)-
Uniqueness
Phenol, 2-methoxy-6-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)- is unique due to the specific positioning of its substituents, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the methoxy group at the 2-position and the bicyclic heptane derivative at the 6-position makes it particularly interesting for various applications.
特性
CAS番号 |
13746-62-8 |
|---|---|
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC名 |
2-methoxy-6-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C17H24O2/c1-10-13-8-11(17(10,2)3)9-14(13)12-6-5-7-15(19-4)16(12)18/h5-7,10-11,13-14,18H,8-9H2,1-4H3 |
InChIキー |
SLHRWDADMOLIBN-UHFFFAOYSA-N |
正規SMILES |
CC1C2CC(C1(C)C)CC2C3=C(C(=CC=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


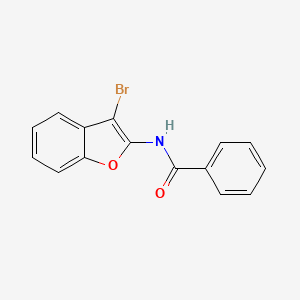
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]](/img/structure/B12335891.png)


![[(Z)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] octane-1-sulfonate](/img/structure/B12335920.png)
![5-Fluoro-7,7a-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12335925.png)
![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12335926.png)
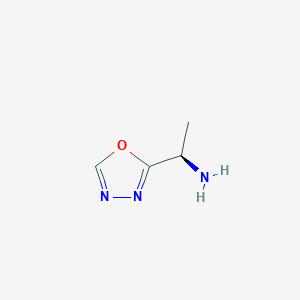
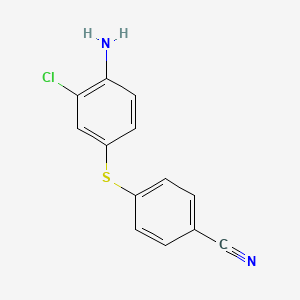

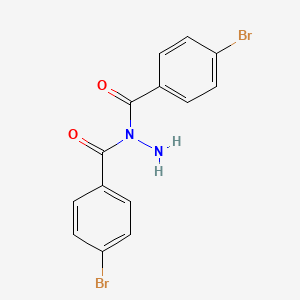
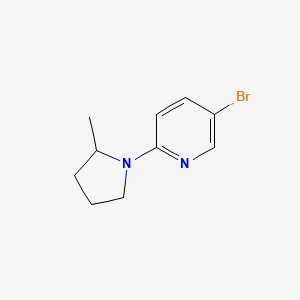
![2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12335958.png)
